Acetylaleuritolic acid

Description

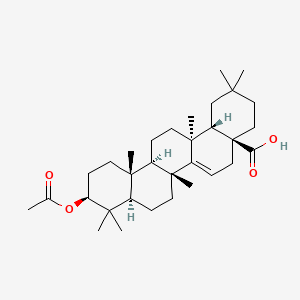

Structure

3D Structure

Properties

CAS No. |

28937-85-1 |

|---|---|

Molecular Formula |

C32H50O4 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-15-29(6)21(28(25,4)5)9-13-30(7)22(29)10-14-31(8)23(30)11-16-32(26(34)35)18-17-27(2,3)19-24(31)32/h11,21-22,24-25H,9-10,12-19H2,1-8H3,(H,34,35)/t21-,22+,24-,25-,29-,30+,31+,32+/m0/s1 |

InChI Key |

UROPGAQBZGIPQC-VUHMTIHWSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)O)(C)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Appearance |

Solid powder |

Other CAS No. |

28937-85-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 266221; NSC-266221; NSC266221 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographic Distribution

The following subsections provide an overview of the plants known to contain Acetyl aleuritolic acid, their geographical locations, and the specific parts of the plants where the compound is found.

Garcia parviflora

Garcia parviflora, a tree endemic to Mexico, is a known source of Acetyl aleuritolic acid. acs.orgebi.ac.uk The compound is isolated from the leaves of this plant. ebi.ac.uknih.gov

Isolation and Research Findings: Initial screening of Garcia parviflora extracts revealed significant cytotoxic activity, prompting further investigation into its chemical constituents. acs.org Fractionation of a hexane (B92381) extract of the leaves led to the isolation of Acetyl aleuritolic acid, along with other compounds. acs.orgacs.org The structure of the isolated Acetyl aleuritolic acid was confirmed through spectroscopic methods. acs.org

Aleurites moluccanus (L.) Willd.

Commonly known as the Candlenut tree, Aleurites moluccanus is native to subtropical and tropical Asia, including China, India, Sri Lanka, and Southeast Asia, as well as Queensland, Australia. cifor.orgtheferns.infonparks.gov.sgpfaf.org Due to widespread cultivation, it has naturalized in the South Pacific islands, Africa, the Caribbean, and South America. cifor.org Acetyl aleuritolic acid has been isolated from the bark of this tree. researchgate.net

Isolation and Research Findings: A study involving the dichloromethane (B109758) extract of the bark of Aleurites moluccanus led to the isolation of 3-acetylaleuritolic acid. researchgate.net The structure of the compound was determined using extensive 1D and 2D NMR spectroscopy. researchgate.net Other phytochemical investigations of the plant have identified various compounds, including flavonoids, terpenoids, and steroids from different parts of the tree. researchgate.net

Croton zehntneri

Croton zehntneri is an aromatic plant native to the northeast of Brazil. phytojournal.com It is a member of the extensive Croton genus, which comprises around 1,300 species. phytojournal.com

Isolation and Research Findings: Chromatographic analysis of the ethanolic extract from the roots and stem of C. zehntneri resulted in the isolation of Acetyl aleuritolic acid. phytojournal.com Its structure was elucidated using spectral data, primarily high-field NMR and EIMS. phytojournal.com This was the first time Acetyl aleuritolic acid was reported in this particular species. phytojournal.com The isolation process involved fractionating the ethanolic extract on a silica (B1680970) gel column with a gradient of hexane, chloroform, ethyl acetate (B1210297), and ethanol. phytojournal.com

Mallotus apelta

Mallotus apelta, also known as the White-backed leaf, is a shrub or tree found in montane forests. treesandshrubsonline.orgpicturethisai.com Its native distribution is in Southern China. wikipedia.orgasianflora.com

Isolation and Research Findings: Acetyl aleuritolic acid has been isolated from the stems of Mallotus apelta. nih.govresearchgate.net An ethyl-acetate extract of the stems was subjected to spectroscopic analysis to identify its constituents, which included Acetyl aleuritolic acid. nih.gov Further research has also identified this compound in the roots of the plant. researchgate.net The isolation process typically involves column chromatography using silica gel and Sephadex LH-20. researchgate.net

Blainvillea acmella

Blainvillea acmella is a herbaceous plant native to Southeast Asia and is also found in various other tropical and subtropical regions, including Africa, Australia, and Latin America. antropocene.itwikipedia.orgwikimedia.org It is often found as a weed in wastelands and along waysides. iisc.ac.in

Isolation and Research Findings: Acetyl aleuritolic acid has been reported to be a constituent of Blainvillea acmella. nih.gov The plant is known to contain a variety of other bioactive compounds, including flavonoids and terpenoids. researchgate.net

Discoglypremna caloneura

Discoglypremna caloneura is a plant found in tropical Africa. theferns.info

Isolation and Research Findings: Research has led to the isolation of 3-O-acetyl aleuritolic acid from the stem bark of Discoglypremna caloneura. theferns.inforesearchgate.net The isolation of this compound was part of a study investigating the plant's chemical constituents. researchgate.net

Alchornea cordifolia

Acetyl aleuritolic acid has been successfully isolated from the medicinal plant Alchornea cordifolia. Researchers have utilized the stem, leaves, and root bark for this purpose. One method involved the use of a methanol (B129727) extract of the stem, from which seven constituents, including acetyl aleuritolic acid, were separated. acs.orgrsdjournal.org Another approach involved the fractionation of both leaf and root bark extracts to isolate the compound. Its presence in this species may contribute to the plant's traditional use in treating inflammatory conditions. researchgate.net In a study assessing its anti-HIV-1 integrase capacity, acetyl aleuritolic acid was isolated from a methanolic crude extract of the stem bark. dicames.online

Pimeleodendron griffithianum

The first report of acetyl aleuritolic acid from Pimeleodendron griffithianum, a plant found in Southeast Asia, involved a phytochemical study of its stem bark. lookchem.comresearchgate.net The isolation process began with the extraction of dried, chopped stem bark using acetone. The resulting crude extract was then subjected to separation using vacuum liquid chromatography (VLC), and the final purification of the compound was achieved through recrystallization. lookchem.comresearchgate.net The presence of this pentacyclic triterpenoid (B12794562) was confirmed through spectroscopic analysis. scispace.com

Croton sylvaticus

Acetyl aleuritolic acid has been reported for the first time in Croton sylvaticus following a phytochemical investigation of its trunk bark. nih.gov The isolation was achieved from a dichloromethane extract. nih.govresearchgate.net Further purification of this extract led to the separation of three major secondary metabolites: acetyl aleuritolic acid, caryophyllene (B1175711) oxide, and phytol. nih.govresearchgate.net This discovery highlights the potential of this Congolese Croton species as a source for this bioactive compound. nih.gov

Croton cajucara

Known locally as "sacaca," Croton cajucara from the Amazon region is a well-documented source of acetyl aleuritolic acid. The compound is isolated from the stem bark and is considered a primary component of the nonpolar solid fractions of the plant. The isolation process typically involves a methanolic extract of the stem bark. Studies have investigated the effects of both the crude extract and the isolated acetyl aleuritolic acid for various biological activities.

Drosera spatulata (in vitro cultured)

In a departure from traditional wild-harvesting, acetyl aleuritolic acid has been isolated from in vitro-cultured leaf rosettes of Drosera spatulata. This demonstrates the feasibility of using plant biotechnology for the production of this valuable metabolite. The compound, identified as 3-O-acetylaleuritolic acid, was studied for its effects on cancer cell survival and migration, indicating a significant area of research for this triterpenoid.

Spirostachys africana

Acetyl aleuritolic acid has been isolated from the stem bark of Spirostachys africana, a plant used in traditional South African medicine. The isolation was accomplished through bioassay-guided fractionation of an ethanolic extract of the bark. In this process, the compound was designated as compound 1 and was identified alongside other terpenoids like lupeol. Its isolation was part of a study to determine the antibacterial and cytotoxic properties of the plant's constituents.

Other Reported Sources

Acetyl aleuritolic acid has also been identified in several other species within the Croton genus.

Croton urucurana : This compound was isolated from a methanolic extract of Croton urucurana. It was identified along with other known compounds like stigmasterol (B192456) and beta-sitosterol.

Croton macrostachys : The presence of acetyl aleuritolic acid has been reported in Croton macrostachys. It was noted as 3β-acetoxy taraxer-14-en-28-oic acid and was isolated from the roots.

Croton megalocarpus : Acetyl aleuritolic acid has been isolated from the stem bark of this species. lookchem.comnih.gov It was characterized alongside a novel clerodane-type diterpene and other triterpene esters. lookchem.com

Data Tables

Table 1: Isolation of Acetyl Aleuritolic Acid from Various Plant Sources

| Plant Species | Plant Part Used | Extraction/Isolation Method | Reference(s) |

|---|---|---|---|

| Alchornea cordifolia | Stem, Leaves, Root Bark | Methanol extraction, Fractionation | acs.org, , rsdjournal.org, dicames.online |

| Pimeleodendron griffithianum | Stem Bark | Acetone extraction, Vacuum Liquid Chromatography (VLC), Recrystallization | lookchem.com, researchgate.net |

| Croton sylvaticus | Trunk Bark | Dichloromethane extraction | nih.gov, , researchgate.net |

| Croton cajucara | Stem Bark | Methanolic extraction | ,, |

| Drosera spatulata | In vitro cultured leaf rosettes | Not specified | |

| Spirostachys africana | Stem Bark | Ethanolic extraction, Bioassay-guided fractionation | , |

| Croton urucurana | Not specified | Methanolic extraction | |

| Croton macrostachys | Roots | Not specified | , |

| Croton megalocarpus | Stem Bark | Not specified | lookchem.com, nih.gov, |

Extraction and Purification Techniques

The isolation of acetyl aleuritolic acid from plant materials involves a multi-step process that begins with extraction to obtain a crude mixture, followed by purification to isolate the compound of interest.

Solvent Extraction Methods

Solvent extraction is a primary method for obtaining crude extracts containing acetyl aleuritolic acid from plant matrices. iipseries.org The choice of solvent is critical and is often based on the polarity of the target compound. For triterpenoids like acetyl aleuritolic acid, a range of organic solvents is employed.

Maceration is a common technique where the plant material is soaked in a solvent for an extended period. researchgate.net For instance, the stem bark of Aleurites moluccana is macerated in methanol to extract its chemical constituents, including acetyl aleuritolic acid. researchgate.netsemanticscholar.org Similarly, the dried and powdered whole plant of Aristolochia bracteolata is subjected to maceration with methanol after being defatted with petroleum ether. nih.gov

Following the initial extraction, liquid-liquid extraction is often used to partition the components based on their differential solubility in immiscible solvents. iipseries.org In the case of the methanolic extract from Aleurites moluccana, it is further fractionated using n-hexane and ethyl acetate. researchgate.net This partitioning helps to separate compounds of different polarities, concentrating the acetyl aleuritolic acid in a specific fraction. The selection of solvents such as ethanol, hexane, and dichloromethane is common for the extraction of terpenes. iipseries.org

Table 1: Solvent Extraction of Acetyl Aleuritolic Acid from Plant Sources

| Plant Species | Plant Part Used | Extraction Method | Solvents Used | Citation(s) |

| Aleurites moluccana | Stem Bark | Maceration, Liquid-Liquid Extraction | Methanol, n-Hexane, Ethyl Acetate | researchgate.netsemanticscholar.org |

| Pimeleodendron griffithianum | Stem Bark | Maceration | Methanol | researchgate.net |

| Jatropha isabellei | Underground parts | Maceration | Hydroalcoholic solution, Dichloromethane | researchgate.net |

| Garcia parviflora | Leaves | Not specified | Not specified | nih.govebi.ac.uk |

| Discoglypremna caloneura | Barks | Not specified | Not specified | researchgate.net |

Chromatographic Separation Methodologies

Following solvent extraction, chromatographic techniques are indispensable for the separation and purification of acetyl aleuritolic acid from the complex crude extract. researchgate.net These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. rsc.org

Vacuum Liquid Chromatography (VLC) is a technique employed for the fractionation of crude extracts. The tannin-reduced extract from the stem bark of Pimeleodendron griffithianum was fractionated using VLC with a solvent gradient of hexane, chloroform, and ethyl acetate. researchgate.net Similarly, the extract from Aleurites moluccana was subjected to vacuum liquid chromatography for separation. researchgate.net

Column Chromatography (CC) is another widely used technique. Extracts from Couroupita guianensis were subjected to normal-phase column chromatography (NP-CC) with a gradient of hexane and ethyl acetate to separate various triterpenoids. researchgate.net This method allows for the separation of compounds with similar polarities.

A Chromatotron was also utilized in the isolation process from Aleurites moluccana, providing a further degree of purification. researchgate.net For acidic compounds, specialized chiral stationary phases like CHIRALPAK QN-AX and QD-AX can be used in high-performance liquid chromatography (HPLC) for enantiomer separation. chiraltech.com The mobile phase for such separations often consists of a mixture like methanol, formic acid, and ammonium (B1175870) formate. chiraltech.com

Table 2: Chromatographic Methods for the Purification of Acetyl Aleuritolic Acid

| Plant Source | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Citation(s) |

| Aleurites moluccana | Vacuum Liquid Chromatography, Chromatotron | Not specified | n-Hexane, Ethyl Acetate | researchgate.net |

| Pimeleodendron griffithianum | Vacuum Liquid Chromatography (VLC) | Silica gel | Hexane:Chloroform:Ethyl Acetate (gradient) | researchgate.net |

| Aristolochia bracteolata | Silica-gel column chromatography, Preparative Thin Layer Chromatography (PTLC) | Silica gel | Chloroform/Methanol (gradient) | nih.gov |

Recrystallization

Recrystallization is a purification technique used to obtain a highly pure crystalline solid from a solution. nerdfighteria.info The principle relies on the differential solubility of the target compound and impurities in a specific solvent at different temperatures. youtube.com The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. nerdfighteria.info

In the isolation of acetyl aleuritolic acid from Pimeleodendron griffithianum, after initial separation by vacuum liquid chromatography, recrystallization was the final step to yield pure, white needles of the compound. researchgate.net This process is effective in removing residual impurities that may have co-eluted during chromatography, resulting in a product of high purity. nerdfighteria.info The slow formation of crystals is crucial for achieving a more pure solid. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. ethz.chnih.gov Through various 1D and 2D NMR experiments, the connectivity and spatial arrangement of atoms within acetyl aleuritolic acid have been meticulously mapped out. ethz.chresearchgate.netscience.gov

1D NMR (¹H-NMR, ¹³C-NMR, DEPT, APT)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. aiinmr.comipb.pt

The ¹H-NMR spectrum of acetyl aleuritolic acid reveals characteristic signals for its triterpenoid (B12794562) structure. Key signals include a doublet of doublets at approximately 4.45 ppm, which is assigned to the proton at the C-3 position, indicating the location of the acetoxy group. researchgate.net Another significant signal is a doublet of doublets around 5.50 ppm, corresponding to the olefinic proton at C-15. researchgate.net A singlet appearing at approximately 2.03 ppm is characteristic of the methyl protons of the acetyl group. researchgate.net The spectrum also displays a series of singlets for the eight methyl groups of the triterpenoid skeleton. researchgate.net

The ¹³C-NMR spectrum shows 32 distinct carbon resonances, consistent with the molecular formula C₃₂H₅₀O₄. nih.govresearchgate.net Notable signals include those for the carboxylic acid carbonyl at approximately 184.2 ppm and the acetoxy carbonyl at around 171.0 ppm. researchgate.net The carbons of the double bond (C-14 and C-15) appear at approximately 160.5 ppm and 117.0 ppm, respectively. researchgate.net The carbon bearing the acetoxy group (C-3) resonates at about 81.0 ppm. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. aiinmr.comtecmag.com In the APT spectrum, CH and CH₃ groups show positive phase signals, while CH₂ and quaternary carbons exhibit negative phase signals. tecmag.com For acetyl aleuritolic acid, these experiments confirm the presence of eight methyl groups, ten methylene groups, five methine groups, and nine quaternary carbons, which aligns with the proposed structure. researchgate.net

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) | Multiplicity |

|---|---|---|---|

| 1 | 37.3 | - | - |

| 2 | 23.4 | - | - |

| 3 | 81.0 | 4.45 | dd |

| 4 | 37.6 | - | - |

| 5 | 55.3 | - | CH |

| 6 | 18.7 | - | - |

| 7 | 40.7 | - | - |

| 8 | 39.0 | - | - |

| 9 | 49.2 | - | CH |

| 10 | 37.9 | - | - |

| 11 | 17.3 | - | - |

| 13 | 37.3 | - | - |

| 14 | 160.5 | - | C |

| 15 | 117.0 | 5.50 | dd |

| 16 | 31.3 | - | - |

| 17 | 51.5 | - | - |

| 18 | 41.9 | - | CH |

| 20 | 29.3 | - | - |

| 21 | 33.6 | - | - |

| 22 | 30.7 | - | - |

| 23 | 27.9 | 0.84 | s |

| 24 | 16.6 | 0.87 | s |

| 25 | 16.6 | 0.94 | s |

| 26 | 26.2 | 0.94 | s |

| 27 | 22.5 | 0.90 | s |

| 28 | 184.2 | - | C |

| 29 | 31.8 | 0.92 | s |

| 1' | 171.0 | - | C |

| 2' | 21.3 | 2.03 | s |

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. researchgate.netslideshare.netyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings within the molecule, helping to establish the sequence of protons in spin systems. researchgate.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net In the case of acetyl aleuritolic acid, the HSQC spectrum confirms the attachment of the proton at 4.45 ppm to the carbon at 81.0 ppm (C-3). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) couplings between protons and carbons. researchgate.net This technique was crucial in determining the position of the acetoxy and carboxylic acid groups. researchgate.net For instance, correlations between the protons of the methyl group of the acetate (B1210297) (at 2.03 ppm) and the carbonyl carbon (at 171.0 ppm) and C-3 (at 81.0 ppm) confirm the location of the acetyl group at C-3. researchgate.netresearchgate.net Similarly, correlations from protons at C-16 and C-22 to the carboxylic carbon at C-28 confirmed its position. researchgate.net HMBC also clarified the position of the C14-C15 double bond through correlations between H-15 and carbons C-14 and C-15. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. science.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

The FTIR-ATR spectrum of acetyl aleuritolic acid displays several characteristic absorption bands. researchgate.netnih.govmdpi.com A broad band in the region of 3500-3100 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group. nih.gov The C-H stretching vibrations of methyl and methylene groups are observed around 2927 and 2856 cm⁻¹. nih.gov The spectrum also shows two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid at approximately 1687 cm⁻¹ and another for the ester at around 1719 cm⁻¹. researchgate.netnih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum complements the FTIR data. researchgate.netrsc.orgmdpi.com The vibrational modes of acetyl aleuritolic acid have been investigated using FT-Raman spectroscopy, with spectra typically recorded in the range of 40 cm⁻¹ to 4000 cm⁻¹. researchgate.net The assignments of the normal modes are often supported by Density Functional Theory (DFT) calculations to provide a comprehensive understanding of the vibrational properties of the molecule. researchgate.net

| Vibrational Mode | FTIR-ATR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3500-3100 (broad) | - | Carboxylic acid |

| C-H Stretch | ~2927, 2856 | - | Aliphatic |

| C=O Stretch | ~1719 | - | Ester |

| C=O Stretch | ~1687 | - | Carboxylic acid |

Mass Spectrometry (e.g., HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a powerful tool for determining the elemental composition and molecular weight of a compound with high accuracy. researchgate.netnih.govuva.nl For acetyl aleuritolic acid (C₃₂H₅₀O₄), the molecular weight is 498.7 g/mol . nih.gov Mass spectrometry provides the molecular ion peak, and the fragmentation pattern can offer additional structural information. uva.nlresearchgate.net The fragmentation of triterpenoids often involves characteristic losses, such as the loss of the acetyl group or the carboxylic acid group, which helps in confirming the structure. researchgate.net

X-ray Crystallography

X-ray crystallography is a premier technique for determining the precise three-dimensional structure of a molecule. nih.gov This method involves crystallizing the compound and analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. The resulting data allows for the calculation of electron density maps, which in turn reveal the exact spatial arrangement of atoms within the crystal lattice. nih.gov

For acetyl aleuritolic acid, X-ray crystallography provides unambiguous proof of its stereochemistry and the connectivity of its complex pentacyclic triterpenoid framework. The structure of related triterpenes has been successfully elucidated using this method, often in combination with other spectroscopic techniques, to confirm the assignments made by NMR and other analyses. ebi.ac.uk The crystal structure would definitively establish the conformation of the fused ring system and the orientation of the acetyl and carboxylic acid functional groups.

Table 1: Key Crystallographic Parameters for Triterpenoid Analysis

| Parameter | Description | Significance for Acetyl Aleuritolic Acid |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the packing of acetyl aleuritolic acid molecules in the solid state. |

| Space Group | The specific symmetry elements of the crystal. | Provides detailed information about the molecular arrangement and intermolecular interactions. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Determines the size of the basic structural unit containing the acetyl aleuritolic acid molecule(s). |

| Bond Lengths & Angles | The precise distances and angles between atoms. | Confirms the covalent structure and identifies any unusual geometric features. |

| Torsion Angles | The dihedral angles between planes of atoms. | Defines the conformation of the flexible parts of the molecule, such as the acetyl group and side chains. |

This table is illustrative and specific data for acetyl aleuritolic acid would be obtained from its single-crystal X-ray diffraction analysis.

Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical features of chiral molecules like acetyl aleuritolic acid. libretexts.org This technique measures the differential absorption of left- and right-circularly polarized light by a sample. creative-proteomics.com Since acetyl aleuritolic acid possesses multiple chiral centers, it is optically active and will produce a characteristic CD spectrum.

The CD spectrum provides information about the absolute configuration and conformation of the molecule. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule. nih.gov For acetyl aleuritolic acid, the carbonyl groups of the acetate and carboxylic acid functions, as well as the carbon-carbon double bond, are key chromophores that would contribute to the CD spectrum. Analysis of the CD spectrum, often aided by computational methods, can help to confirm the absolute stereochemistry at each chiral center. ebi.ac.uk

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores, which are functional groups that absorb light at specific wavelengths. In acetyl aleuritolic acid, the primary chromophores are the carbon-carbon double bond and the carbonyl groups of the acetate and carboxylic acid moieties.

While the UV-Vis spectrum of acetyl aleuritolic acid may not be as structurally informative as NMR or X-ray crystallography, it provides valuable confirmation of the presence of these key functional groups. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can be influenced by the molecular environment and conjugation. For instance, the presence of the double bond in conjugation with the carboxylic acid could lead to a shift in the absorption maximum compared to isolated chromophores. The characterization of acetyl aleuritolic acid isolated from natural sources often includes its UV-Vis spectral data as a preliminary identification step. researchgate.net

Computational Chemistry in Spectroscopic Analysis

Density Functional Theory (DFT) has become an indispensable tool in the structural elucidation of complex natural products like acetyl aleuritolic acid. mdpi.com DFT calculations can predict a wide range of molecular properties, including optimized geometries, spectroscopic parameters (NMR chemical shifts, IR frequencies, UV-Vis and CD spectra), and thermodynamic stabilities of different conformers. researchgate.netresearchgate.net

For acetyl aleuritolic acid, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) can be used to:

Predict Spectroscopic Data: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to aid in the assignment of complex spectra. Similarly, predicted IR, UV-Vis, and CD spectra can be used to corroborate experimental findings and provide a deeper understanding of the electronic transitions involved.

Confirm Stereochemistry: By calculating the theoretical CD spectrum for different possible stereoisomers of acetyl aleuritolic acid, the experimental spectrum can be matched to the correct absolute configuration.

Analyze Molecular Orbitals: DFT provides insights into the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the reactivity and electronic properties of the molecule.

Biosynthetic Pathways and Chemical Synthesis

General Triterpenoid (B12794562) Biosynthesis Pathways

Triterpenoids are a vast class of natural products constructed from a 30-carbon precursor, squalene (B77637). nih.gov The universal building blocks for squalene, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through two primary pathways: the Mevalonic Acid (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. nih.gov

The Mevalonic Acid (MVA) pathway is a crucial metabolic route for the biosynthesis of isoprenoids. nih.gov Primarily occurring in the cytoplasm, endoplasmic reticulum, and peroxisomes, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then converted to mevalonic acid by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. nih.gov

Subsequent phosphorylation and decarboxylation steps transform mevalonic acid into the five-carbon building blocks, IPP and DMAPP. nih.gov The MVA pathway is principally responsible for producing the precursors for sesquiterpenoids (C15) and triterpenoids (C30). nih.gov Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP units, are combined to create the C30 precursor squalene, which is the direct antecedent to triterpenoid skeletons. nih.gov

The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. nih.gov It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. nih.gov The first committed and irreversible step is the condensation of these substrates by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

Through a series of enzymatic reactions, DXP is converted into 2-C-methyl-D-erythritol 4-phosphate (MEP) and ultimately yields IPP and DMAPP. nih.gov This pathway is the primary source for the synthesis of monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). nih.gov While distinct in location and initial substrates, crosstalk between the MVA and MEP pathways can occur, allowing for the exchange of isoprenoid precursors.

Proposed Biosynthetic Routes for Acetyl Aleuritolic Acid

Acetyl aleuritolic acid is a pentacyclic triterpenoid possessing a friedelane (B3271969) skeleton. nih.govebi.ac.uk Its specific biosynthesis follows the general triterpenoid pathway, culminating in highly specific cyclization and modification steps.

The proposed biosynthetic route is as follows:

Squalene Formation : IPP and DMAPP, generated from the MVA and/or MEP pathways, are sequentially condensed to form geranyl diphosphate (GPP) and then farnesyl diphosphate (FPP). Two molecules of FPP are joined head-to-head by squalene synthase to produce the C30 hydrocarbon, squalene. nih.gov

Epoxidation : Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene. This cyclization precursor is fundamental to the formation of most sterols and triterpenoids. nih.gov

Friedelane Skeleton Formation : The crucial step for generating the characteristic friedelane backbone is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). In plants that produce friedelane triterpenoids, such as Maytenus aquifolium, enzymatic studies have shown the conversion of oxidosqualene into friedelin (B1674157) (a ketone) and 3β-friedelanol (an alcohol), which are foundational friedelane structures. nih.gov It is hypothesized that a similar friedelane synthase enzyme catalyzes the formation of the core skeleton of what will become aleuritolic acid.

Oxidation and Acetylation : Following the creation of the initial friedelane scaffold, a series of post-cyclization modifications, known as functionalizations, occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases and transferases. To arrive at acetyl aleuritolic acid, the friedelane backbone must undergo oxidation to introduce a carboxylic acid group (at C-28) and a hydroxyl group (at C-3). The hydroxyl group is then acetylated via an O-acylation reaction, likely catalyzed by an acetyltransferase enzyme, to yield the final acetyl aleuritolic acid molecule. nih.gov

Semisynthesis and Derivative Preparation

The functional groups present on acetyl aleuritolic acid, namely the carboxylic acid and the acetylated hydroxyl group, serve as reactive handles for chemical modification. Semisynthesis allows for the creation of novel derivatives by altering these groups.

O-acylation is a chemical reaction that introduces an acyl group (R-C=O) to a molecule, forming an ester with an alcohol or a carboxylic anhydride (B1165640) with a carboxylic acid. nih.gov In the context of triterpenoids, this method can be used to modify hydroxyl groups. While the native acetyl aleuritolic acid already possesses an acetate (B1210297) ester at the C-3 position, its precursor, aleuritolic acid (which has a free hydroxyl group at C-3), can be a substrate for various O-acylation reactions. nih.gov

By reacting aleuritolic acid with different acyl chlorides or anhydrides under appropriate conditions, a library of derivatives with varying ester side chains can be synthesized. nih.gov This modification can alter the lipophilicity and other physicochemical properties of the parent molecule.

Oxidation reactions in organic synthesis involve an increase in the oxidation state of a carbon atom, often through the formation of carbon-oxygen bonds or the removal of carbon-hydrogen bonds. harvard.edu The friedelane skeleton of acetyl aleuritolic acid can be a target for oxidative modifications to create new derivatives. For example, specific reagents can be used to introduce new hydroxyl or carbonyl functions at various positions on the triterpenoid rings. ebi.ac.ukacs.org Furthermore, the existing functional groups can be altered; for instance, the secondary alcohol resulting from the hydrolysis of the acetate ester could be oxidized to a ketone. These modifications generate novel compounds with potentially different chemical and biological profiles. ebi.ac.uk

Reduction

The carboxylic acid functionality at the C-28 position of acetyl aleuritolic acid is susceptible to reduction by powerful reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comlibretexts.org This reagent is a potent source of hydride ions (H⁻) and is capable of reducing carboxylic acids to their corresponding primary alcohols. masterorganicchemistry.combyjus.comlibretexts.org The reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water and other protic solvents. byjus.com

The reduction process typically involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent nucleophilic attack by hydride ions on the carbonyl carbon leads to a tetrahedral intermediate. This intermediate then undergoes further reduction to ultimately yield the primary alcohol upon an aqueous workup. youtube.com While an aldehyde is formed as an intermediate in this process, it is more reactive than the starting carboxylic acid and is immediately reduced, preventing its isolation. libretexts.org

In the context of acetyl aleuritolic acid, the reduction of the C-28 carboxylic acid would yield the corresponding C-28 primary alcohol, while the acetate group at C-3 would likely remain intact under these conditions, provided the reaction is carefully controlled. This transformation is a valuable tool for creating derivatives with modified polarity and potential for further functionalization at the C-28 position.

Table 1: General Scheme for the Reduction of Acetyl Aleuritolic Acid

| Reactant | Reagents and Conditions | Product |

| Acetyl Aleuritolic Acid | 1. LiAlH₄, Anhydrous Ether/THF2. H₃O⁺ workup | 3β-acetoxy-28-hydroxy-D-friedoolean-14-ene |

Esterification

The C-28 carboxylic acid group of acetyl aleuritolic acid can be readily converted into a variety of ester derivatives. google.combyjus.com Esterification is a fundamental reaction in organic synthesis that allows for the modification of the physicochemical properties of the parent molecule, such as its lipophilicity and potential for biological interactions. byjus.com

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the final ester product. youtube.com

Alternatively, esters of acetyl aleuritolic acid can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an alcohol to form the corresponding ester in an irreversible reaction. chemguide.co.uklibretexts.org This method is often preferred when the alcohol is valuable or when the Fischer esterification conditions are not suitable. chemguide.co.uk The synthesis of various alkyl esters of the parent compound, aleuritic acid, has been reported, highlighting the feasibility of this transformation for this class of triterpenoids. google.com

Table 2: Common Esterification Methods for Acetyl Aleuritolic Acid

| Method | Reagents | General Product |

| Fischer-Speier Esterification | R'-OH, H⁺ (e.g., H₂SO₄), Heat | Acetyl aleuritolic acid ester (R'-O-C(O)-) |

| Acyl Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂2. R'-OH, Pyridine | Acetyl aleuritolic acid ester (R'-O-C(O)-) |

Molecular Mechanisms of Biological Activity in Vitro and Pre Clinical Studies

Antineoplastic and Cytotoxic Activities

The cytotoxic and antineoplastic capabilities of acetyl aleuritolic acid are suggested by its classification as an antineoplastic agent and by research into similar compounds. nih.gov The addition of an acetyl group to triterpenoids has, in some cases, been shown to enhance their anticancer effects compared to the parent compounds. For instance, acetyl-lupeolic acid, another acetylated pentacyclic triterpenoid (B12794562), has demonstrated superior antiproliferative activity across a wide range of cancer cell lines when compared to its parent molecule, lupeol. nih.gov This suggests that acetylation may be a viable strategy for augmenting the inherent antitumor properties of natural triterpenoids like aleuritolic acid.

Inhibition of Tumor Cell Proliferation and Growth

While direct studies on acetyl aleuritolic acid are limited, the parent compound, aleuritolic acid, has been shown to exert dose- and time-dependent inhibitory effects on the growth of hepatocellular carcinoma (HepG2) cells. Research on other acetylated triterpenoids further supports the potential for acetyl aleuritolic acid to inhibit tumor cell proliferation. Acetyl-lupeolic acid, for example, effectively inhibits the viability of numerous cancer cell lines, including those of prostate cancer, melanoma, and non-small-cell lung cancer (NSCLC). nih.gov Similarly, derivatives of ursolic acid, a related triterpenoid, have shown that chemical modifications like acetylation can lead to compounds with stronger inhibitory effects on cancer cell growth than the original molecule. nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents eliminate cancer cells. The parent compound, aleuritolic acid, is known to induce mitochondria-dependent apoptosis in HepG2 cells. This process involves the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade, key events in the intrinsic pathway of apoptosis.

Evidence from related acetylated compounds reinforces the likelihood of this activity. Acetyl-lupeolic acid has been observed to induce apoptosis in prostate cancer (PC-3) cells, indicated by the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov Studies on ursolic acid, a similar pentacyclic triterpenoid, show that it can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in breast cancer cells (MDA-MB-231). nih.gov These findings suggest that acetyl aleuritolic acid may similarly engage apoptotic pathways to exert its anticancer effects.

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cancer cell survival or contribute to cell death, making its modulation a key therapeutic strategy. Research on aleuritolic acid has revealed that it can impair autophagic flux in HepG2 hepatocellular carcinoma cells. This disruption leads to the accumulation of autophagic vesicles and key proteins like p62, ultimately contributing to apoptosis. The study indicated that blocking the initial stages of autophagy could reverse the cytotoxic effects of aleuritolic acid, highlighting the critical role of autophagy dysregulation in its anticancer mechanism. While direct evidence for acetyl aleuritolic acid is not yet available, the activity of its parent compound suggests that modulation of autophagy is a probable mechanism of action.

Inhibition of Cancer Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. While there is no specific data on the effect of acetyl aleuritolic acid on cancer cell migration, research on analogous compounds provides some insight. For instance, hemi-synthetic analogs of acetoxychavicol acetate (B1210297) have been shown to effectively inhibit the migration of MDA-MB-231 breast cancer cells. However, it is noteworthy that in some cases, acetylation can diminish anti-migratory properties. For example, 3-O-acetylursolic acid was found to be inactive in inhibiting melanoma cell migration, suggesting that the hydroxyl group of the parent molecule, ursolic acid, was essential for this particular activity. This indicates that the effect of acetylation on cell migration can be compound-specific and requires direct investigation for acetyl aleuritolic acid.

Target Cell Lines

The cytotoxic effects of acetyl aleuritolic acid and its related compounds have been evaluated against various human cancer cell lines. While specific data for acetyl aleuritolic acid is sparse, the activity of its parent compound and other acetylated triterpenoids provides a preliminary view of its potential spectrum of activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aleuritolic Acid | HepG2 | Liver Carcinoma | 10.2 | |

| Acetyl-lupeolic acid | PC-3 | Prostate Cancer | Activity noted | nih.gov |

| Acetyl-lupeolic acid | U251 | CNS Cancer | Activity noted | nih.gov |

| Acetyl-lupeolic acid | MCF-7 | Breast Cancer | Activity noted | nih.gov |

| Acetyl-lupeolic acid | A549 | Lung Cancer (NSCLC) | Activity noted | nih.gov |

| Acetyl-lupeolic acid | A375 | Melanoma | Activity noted | nih.gov |

| Acetyl-lupeolic acid | K562 | Leukemia | Activity noted | nih.gov |

IC50 values for Acetyl-lupeolic acid were part of a panel screen where it showed potent activity, but specific values were not detailed in the provided text.

DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some triterpenoids are known to inhibit these enzymes. For example, ursolic acid is recognized as a potent inhibitor of DNA topoisomerase II. The cellular effects of its acetylated derivative, 3-O-acetylursolic acid, such as inducing S-phase cell cycle arrest, are consistent with the inhibition of this enzyme. This suggests that the core triterpenoid structure is crucial for this activity and that acetylated derivatives like acetyl aleuritolic acid could potentially retain the ability to function as topoisomerase II inhibitors, a mechanism that would contribute to their cytotoxic effects by preventing DNA replication and repair in cancer cells.

Anti-inflammatory and Antinociceptive Activities

Interference with Inflammatory Cascades

The anti-inflammatory action of acetyl aleuritolic acid is believed to stem from its ability to interfere with the synthesis and action of key inflammatory mediators. Research suggests that, similar to other terpenoids, its mechanism may involve the inhibition of substances such as histamine (B1213489) and serotonin. Furthermore, studies on extracts containing acetyl aleuritolic acid indicate that its mode of action could be comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are known to suppress the production of inflammatory mediators. researchgate.netmdpi.com

Modulation of Pain Pathways (e.g., cGMP, NMDA receptors, transient receptor potential channels, ASICs, TRPV1 channel)

A significant body of evidence for the antinociceptive mechanisms of acetyl aleuritolic acid comes from studies on adult zebrafish. researchgate.netnih.gov Research has shown that the analgesic effects of this compound are complex and involve the modulation of several critical pain signaling pathways. nih.gov

The antinociceptive activity of acetyl aleuritolic acid was found to be reversed by specific inhibitors, indicating its interaction with the following pathways:

Cyclic Guanosine Monophosphate (cGMP) pathway: The effect was inhibited by methylene (B1212753) blue. researchgate.netnih.gov

N-methyl-D-aspartate (NMDA) receptors: The effect was blocked by ketamine. researchgate.netnih.gov

Transient Receptor Potential (TRP) channels: The activity was inhibited by camphor (B46023) and ruthenium red. researchgate.netnih.gov

Acid-Sensing Ion Channels (ASICs): The analgesic effect was reversed by amiloride. researchgate.netnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) channel: In a model of corneal pain, the effect was inhibited by capsazepine. researchgate.netnih.gov

These findings suggest that acetyl aleuritolic acid exerts its pain-relieving effects through a multi-target approach at both central and peripheral levels. researchgate.netmdpi.comnih.gov

Influence on Cytokine Release and Prostanoid Production

Acetyl aleuritolic acid appears to influence the production of pro-inflammatory cytokines and prostanoids, which are pivotal in the inflammatory response. Studies involving extracts from plants of the Croton genus, which contain acetyl aleuritolic acid, suggest that a key mechanism of action is the interference with inflammatory mediators like cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6, as well as prostaglandins. researchgate.netmdpi.com

In a study using an extract from Aleurites moluccanus containing acetyl aleuritolic acid, the extract was able to reverse hyperalgesia induced by prostaglandin (B15479496) E2 (PGE2) and TNF-α. thieme-connect.com This provides direct evidence of its ability to counteract the effects of these pro-inflammatory molecules. The inhibition of prostaglandin synthesis is a mechanism shared with many NSAIDs. researchgate.netmdpi.com

Peripheral Sensitization of Sensory Neurons

Peripheral sensitization is a process where nociceptors become more responsive to stimuli, leading to heightened pain sensitivity. Acetyl aleuritolic acid has shown efficacy in models that involve this phenomenon. In studies with zebrafish, it reduced nociceptive behaviors induced by capsaicin (B1668287) and hypertonic saline, substances known to activate and sensitize sensory neurons. researchgate.netnih.gov The inhibition of the TRPV1 channel, a key player in thermal hyperalgesia and sensitization, further supports its role in modulating this process. researchgate.netnih.gov

Additionally, in a carrageenan-induced hyperalgesia model in mice, acetyl aleuritolic acid was effective within the first hour of administration, a phase characterized by the release of inflammatory mediators and subsequent peripheral sensitization. thieme-connect.comthieme-connect.comthieme-connect.com

Animal Models

The anti-inflammatory and antinociceptive effects of acetyl aleuritolic acid have been evaluated in several animal models.

A key study utilized adult zebrafish (Danio rerio) to investigate its antinociceptive properties. nih.gov In this model, acetyl aleuritolic acid reduced nociceptive behavior induced by various chemical stimuli, including acid saline, capsaicin, and hypertonic saline, without affecting locomotor activity. researchgate.netnih.gov

Table 1: Antinociceptive Activity of Acetyl Aleuritolic Acid (AAA) in Zebrafish Models Data derived from a study on the antinociceptive effects of AAA isolated from Croton zehntneri. nih.gov

| Nociceptive Agent | Outcome | Implied Mechanism |

| Acid Saline | Reduced nociceptive behavior | Involvement of ASICs |

| Capsaicin | Reduced nociceptive behavior | Modulation of TRPV1 channels |

| Hypertonic Saline | Inhibited corneal nociception | Modulation of sensory neurons |

Other rodent models have also been employed to demonstrate its anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Acetyl Aleuritolic Acid (AAA) in Rodent Models Data compiled from studies on Croton cajucara and Jatropha isabellei. semanticscholar.orgnih.gov

| Animal Model | Inducing Agent | Effect of AAA | Percentage Inhibition |

| Rat Paw Edema | Dextran | Significant inhibition | 28.5% |

| Rat Paw Edema | Histamine | Significant inhibition | 40.5% |

| Rat Paw Edema | Carrageenan | Anti-inflammatory effect | Not specified |

These studies collectively affirm the potential of acetyl aleuritolic acid as an anti-inflammatory and analgesic agent, with its efficacy demonstrated across different species and models of inflammation and pain. semanticscholar.orgnih.govresearchgate.netmdpi.com

Antifilarial Activity

In addition to its anti-inflammatory and antinociceptive properties, acetyl aleuritolic acid has been investigated for its potential as an antifilarial agent. Filariasis is a parasitic disease caused by infection with roundworms of the Filarioidea type.

An in vitro study evaluated the efficacy of 3-O-acetyl aleuritolic acid, isolated from Discoglypremna caloneura, against adult male Onchocerca gutturosa worms, a bovine filarial parasite closely related to the human parasite Onchocerca volvulus which causes river blindness. africaresearchconnects.comtandfonline.comtandfonline.com

The study assessed the compound's effect on worm vitality through two primary measures: motility reduction and inhibition of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reduction, which is an indicator of metabolic viability. africaresearchconnects.comtandfonline.comtandfonline.com

**Table 3: In Vitro Antifilarial Activity of 3-O-Acetyl Aleuritolic Acid against Onchocerca gutturosa*** *Data from an in vitro study on compounds from Cameroonian medicinal plants. africaresearchconnects.comtandfonline.comtandfonline.com

| Compound | Effect on Worm Motility | Inhibition of MTT Reduction (Viability) |

| 3-O-acetyl aleuritolic acid | 57.1% reduction | 64.8% inhibition |

| Polycarpol (Another tested compound) | 28.6% reduction | 80.0% inhibition |

| Amocarzine (Positive control) | Not specified | 48.6% inhibition |

The results demonstrated that 3-O-acetyl aleuritolic acid exhibited significant inhibitory activity on the vitality of the adult male worms. africaresearchconnects.comtandfonline.comtandfonline.com It caused a 57.1% reduction in worm motility and a 64.8% inhibition of MTT reduction, indicating a potent filaricidal effect. africaresearchconnects.comtandfonline.comtandfonline.com These findings highlight the potential of acetyl aleuritolic acid as a lead compound for the development of new antifilarial drugs. researchgate.netafricaresearchconnects.com

Cellular Viability Assessment (e.g., MTT reduction inhibition)

The viability of Onchocerca gutturosa following exposure to acetyl aleuritolic acid has been quantitatively assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reduction assay. This colorimetric assay measures the metabolic activity of cells, where the reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product is catalyzed by mitochondrial dehydrogenases of viable cells. A decrease in MTT reduction is therefore indicative of cellular damage and reduced viability.

In studies with adult female O. gutturosa, acetyl aleuritolic acid was found to cause a 64.8% inhibition of MTT reduction. mdpi.com This suggests that the compound significantly impairs the metabolic functions essential for the parasite's survival.

Below is an interactive table summarizing the in vitro activity of acetyl aleuritolic acid against Onchocerca gutturosa.

| Activity Assessed | Target Organism | Effect | Reference |

| Inhibition of Motility | Adult male Onchocerca gutturosa | 57.1% reduction | mdpi.com |

| Inhibition of Cellular Viability (MTT Reduction) | Adult female Onchocerca gutturosa | 64.8% inhibition | mdpi.com |

Antimicrobial Activities

Acetyl aleuritolic acid has shown promise as an antimicrobial agent, with activity against both bacteria and fungi.

Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) values for pure acetyl aleuritolic acid are not widely reported in the reviewed literature, studies on closely related compounds provide insight into its potential antibacterial spectrum. For instance, 3β-acetoxy-urs-12-en-28-oic acid, a structural isomer of acetyl aleuritolic acid, has demonstrated significant activity against a range of bacteria.

The following table presents the MIC values for 3β-acetoxy-urs-12-en-28-oic acid against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Escherichia coli (ATCC 25922) | 32 | nih.gov |

| Shigella flexneri | 32 | nih.gov |

| Klebsiella pneumoniae | 64 | nih.gov |

| Staphylococcus aureus (ATCC 6538) | 128 | nih.gov |

| Staphylococcus aureus (ATCC 12624) | >1024 | nih.gov |

These findings suggest that acetyl aleuritolic acid may possess activity against both Gram-positive and Gram-negative bacteria.

Antifungal Spectrum

The antifungal potential of acetyl aleuritolic acid has been noted. An ethanolic extract containing acetyl aleuritolic acid demonstrated high inhibitory activity against Candida albicans and Staphylococcus aureus. researchgate.net However, specific MIC values for the purified compound against a broad panel of fungi are not detailed in the available research.

Proposed Mechanisms of Action

The precise antimicrobial mechanisms of acetyl aleuritolic acid have not been fully elucidated. However, based on studies of other pentacyclic triterpenes like asiatic acid and ursolic acid, several mechanisms can be proposed. These include the impairment of bacterial cell membrane integrity, leading to the leakage of essential intracellular components such as potassium ions, DNA, and RNA. mdpi.com Another potential mechanism is the inhibition of bacterial adhesion to host cells, which is a crucial step in the initiation of infection. mdpi.com

Antiviral Activities

To date, there is no direct scientific literature available that specifically documents the in vitro or in vivo antiviral activities of acetyl aleuritolic acid. While other related triterpenoids and acetylated compounds have been investigated for their antiviral properties, the potential of acetyl aleuritolic acid in this area remains an unexplored field of research.

Activity against HSV-1 strains

Similarly, a thorough search of scientific databases and literature yields no studies detailing the activity of Acetyl aleuritolic acid against any strains of Herpes Simplex Virus-1 (HSV-1). The antiviral profile of Acetyl aleuritolic acid concerning this specific virus has not been characterized in in vitro or pre-clinical models.

Structure Activity Relationship Sar Studies

Influence of Acetylation on Biological Activities

The acetylation of the hydroxyl group at the C-3 position to form acetyl aleuritolic acid is a key structural modification that significantly influences its biological profile. Acetylation, the addition of an acetyl group (-COCH3), can alter a molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding. wikipedia.org In many natural products, acetylation has been shown to enhance biological activity. nih.gov For example, in some phenolic compounds, acetylation leads to increased antithrombotic activity. nih.gov In the case of chitosan, the degree of acetylation influences cell adhesion and proliferation. researchgate.netnih.gov For acetyl aleuritolic acid, the acetyl group increases its lipophilicity compared to its precursor, aleuritolic acid. This enhanced lipophilicity may lead to improved membrane permeability and cellular uptake, potentially contributing to its observed cytotoxic effects. The acetyl group can also influence how the molecule binds to specific biological targets, thereby modulating its potency.

Role of Functional Groups and Stereochemistry

The biological activity of acetyl aleuritolic acid is not solely dependent on its carbon skeleton but also on the specific functional groups it possesses and their stereochemical orientation. Key functional groups on acetyl aleuritolic acid include the acetyl group at C-3 and the carboxylic acid group at C-28. The carboxylic acid group is acidic and can donate a proton, which can be crucial for interactions with biological targets. khanacademy.org The stereochemistry, or the three-dimensional arrangement of atoms, of these functional groups and the chiral centers within the pentacyclic structure is also a critical factor. nih.gov The specific spatial orientation of the acetyl and carboxyl groups, dictated by the rigid ring system, determines how the molecule fits into the binding sites of target proteins. Even subtle changes in stereochemistry can lead to significant differences in biological activity, as the precise orientation is often necessary for optimal interaction with a biological receptor. nih.gov

Molecular Docking and Computational Approaches in SAR

In modern drug discovery, molecular docking and other computational methods are invaluable tools for elucidating structure-activity relationships. ic.ac.uk These techniques allow researchers to predict how a molecule like acetyl aleuritolic acid might bind to a specific protein target at the atomic level. By simulating the interaction between the ligand (acetyl aleuritolic acid) and the receptor, it is possible to estimate the binding affinity and identify the key amino acid residues involved in the interaction. This information can guide the design of more potent and selective analogs.

Predicted Binding Affinities to Protein Targets (e.g., Human Androgen Receptor, Hypoxia-Inducible Factor 1-alpha)

While specific molecular docking studies on acetyl aleuritolic acid with the human androgen receptor (AR) and hypoxia-inducible factor 1-alpha (HIF-1α) are not extensively reported, studies on other synthetic anabolic steroids and triterpenoids provide insights into potential interactions. The AR is a key player in the development and progression of prostate cancer, and its ligand-binding domain represents a major therapeutic target. nih.gov Molecular docking studies with other steroids have shown that binding to the AR is influenced by the ligand's molecular properties. Given its steroidal-like structure, it is plausible that acetyl aleuritolic acid could interact with the AR.

HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and is a key target in cancer therapy. nih.govebi.ac.uk The stability and activity of HIF-1α can be regulated by post-translational modifications, including acetylation. nih.gov Computational studies on other compounds have shown that it is possible to predict their binding affinity to HIF-1α. Molecular docking simulations could be employed to predict the binding energy of acetyl aleuritolic acid to the HIF-1α protein, providing a rationale for its potential anticancer activity.

Design and Synthesis of Analogs for Enhanced Activity

The insights gained from SAR and computational studies pave the way for the rational design and synthesis of acetyl aleuritolic acid analogs with enhanced biological activity. optibrium.com By systematically modifying the structure of the parent compound, it is possible to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For example, modifications could involve altering the substituent at the C-3 position, replacing the acetyl group with other acyl groups of varying chain lengths and polarities. Further modifications could target the carboxylic acid at C-28, converting it into esters or amides to modulate the molecule's polarity and interaction with target proteins. nih.gov The synthesis of such analogs, followed by biological evaluation, is a crucial step in the hit-to-lead optimization process in drug discovery. nih.govmdpi.com

Future Research Directions and Translational Potential

Elucidation of Comprehensive Molecular Signaling Pathways

Future research will focus on comprehensively mapping the molecular signaling pathways modulated by Acetyl Aleuritolic Acid. While its parent compound, Aleuritolic Acid, has been shown to induce apoptosis in hepatocellular carcinoma cells by impairing autophagic flux, the specific signaling cascades affected by the acetylated form remain to be fully elucidated. mdpi.com Studies on similar triterpenoids suggest potential involvement of key inflammatory and cell survival pathways.

For instance, Acetyl-11-keto-β-boswellic acid (AKBA), another triterpenoid (B12794562), has been shown to ameliorate experimental autoimmune encephalomyelitis by modulating the Nrf2 and NF-κB pathways. nih.gov Specifically, AKBA treatment leads to the downregulation of inflammatory markers such as p-NF-κB and iNOS, and the upregulation of the antioxidant response element Nrf2 and its target gene HO-1. nih.gov Given the structural similarities and known anti-inflammatory properties of triterpenoids, it is plausible that Acetyl Aleuritolic Acid may also exert its effects through modulation of these or related pathways, such as the arachidonic acid cascade which is central to inflammation. youtube.com

Further investigation is warranted to determine if Acetyl Aleuritolic Acid influences pathways such as the p38 MAPK, ERK, Akt, and PKCδ signaling, all of which are known to be involved in apoptosis induction. nih.gov Understanding these intricate molecular interactions will be crucial for defining the therapeutic potential of this compound.

Advanced Pre-clinical Research Models

To translate the potential of Acetyl Aleuritolic Acid into clinical applications, the use of advanced pre-clinical research models is imperative. While initial studies may utilize cell lines, such as the HepG2 hepatocellular carcinoma cells used for Aleuritolic Acid, moving towards more complex models will provide a more accurate representation of in vivo conditions. mdpi.com

The use of animal models, such as mice, has been instrumental in evaluating the in vivo efficacy of related triterpenoids. nih.gov For example, studies on arjunolic acid in mice have demonstrated its protective effects against septic myocardial injury. nih.gov Similarly, the SJL/J mouse model of experimental autoimmune encephalomyelitis has been used to demonstrate the therapeutic potential of AKBA. nih.gov Future research on Acetyl Aleuritolic Acid should employ relevant animal models of cancer and inflammatory diseases to assess its efficacy and to understand its pharmacokinetic and pharmacodynamic properties.

Integration with Omics Technologies

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of the biological effects of Acetyl Aleuritolic Acid. nih.gov These technologies can help to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for predicting treatment response. nih.gov

Transcriptomic analysis, for instance, can reveal changes in gene expression profiles in response to Acetyl Aleuritolic Acid treatment. Studies have successfully used transcriptomics to understand the mechanisms of action of other compounds, such as identifying histone acetylation-regulated genes in somatic embryogenesis or understanding how certain chemicals reduce acetic acid production in bacteria. nih.govnih.gov Similarly, metabolomics can identify changes in the metabolic profile of cells or organisms upon treatment. nih.gov For example, metabolomic studies have been used to investigate acetaminophen-induced hepatotoxicity by revealing irreversible inhibition of fatty acid β-oxidation. nih.gov Combining transcriptomic and metabolomic data can provide a more comprehensive picture of the cellular response to a compound. frontiersin.org

Development of Novel Analytical Methods for Quantification

The development of sensitive and robust analytical methods for the quantification of Acetyl Aleuritolic Acid and its metabolites in biological matrices is essential for pre-clinical and clinical studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of similar compounds. nih.govpepolska.pl HPLC methods, often coupled with UV or mass spectrometry (MS) detection, can be developed and validated for the simultaneous determination of Acetyl Aleuritolic Acid and its metabolites in various biological fluids. nih.govnih.gov

The development of such methods requires careful optimization of chromatographic conditions, including the choice of the column, mobile phase composition, and detector settings. nih.govgoogle.com Validation of the method would involve assessing parameters such as linearity, precision, accuracy, and sensitivity. nih.govnih.gov The availability of a reliable analytical method is a prerequisite for conducting pharmacokinetic studies and for monitoring the compound's levels in future clinical trials. nih.gov

Considerations for Sustainable Sourcing and Production

Acetyl Aleuritolic Acid is a naturally occurring pentacyclic triterpenoid found in various plants. nih.gov As research into its therapeutic potential progresses, considerations for its sustainable sourcing and production become paramount. Over-harvesting of plant sources can lead to environmental degradation and resource depletion. frontiersin.org

Therefore, alternative and sustainable production methods need to be explored. Biotechnological approaches, such as plant cell and tissue cultures, offer a promising alternative to the extraction from whole plants. bibliotekanauki.plresearchgate.net These in vitro systems can provide a continuous and controlled source of the compound, independent of geographical and seasonal variations. bibliotekanauki.plresearchgate.net Furthermore, metabolic engineering of microorganisms could be employed to produce Acetyl Aleuritolic Acid or its precursors. nih.govnih.gov This involves the introduction and expression of genes encoding the key enzymes of the triterpenoid biosynthetic pathway, such as oxidosqualene cyclases and cytochrome P450 monooxygenases, into a microbial host like yeast or bacteria. frontiersin.orgnih.gov These biotechnological strategies can ensure a sustainable and scalable supply of Acetyl Aleuritolic Acid for future research and potential commercialization.

Q & A

Q. How is acetyl aleuritolic acid structurally characterized in modern analytical studies?

Structural elucidation typically employs spectroscopic techniques such as FT-Raman, FTIR-ATR, and NMR, combined with computational methods like Density Functional Theory (DFT) to validate bond vibrations and electronic properties. For example, Melo et al. (2014) used these methods to confirm the triterpenoid backbone and acetyl group positioning .

Q. What are the standard protocols for synthesizing acetyl aleuritolic acid in laboratory settings?

Synthesis often involves O-acylation of aleuritolic acid with acetic anhydride under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:2 for substrate:acetyl donor), catalyst selection (e.g., 4-Toluene sulfonic acid), and reaction temperature (85°C for 30 minutes), yielding >97% purity in optimized setups .

Q. Which spectroscopic markers distinguish acetyl aleuritolic acid from related triterpenoids?

FTIR-ATR peaks at 1735 cm⁻¹ (C=O stretching of acetyl group) and 1240 cm⁻¹ (C-O ester linkage) are diagnostic. Raman shifts at 1450–1650 cm⁻¹ further differentiate it via skeletal vibrations .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported bioactivity data for acetyl aleuritolic acid?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from solvent polarity, assay protocols, or impurity profiles. Methodological solutions include:

- Standardized bioassays : Use OECD guidelines for cytotoxicity (e.g., MTT assay at 48-hour incubation).

- Molecular docking : Compare binding affinities across protein targets (e.g., COX-2 vs. NF-κB) to contextualize mechanistic variations .

- Purity validation : HPLC-MS with >95% purity thresholds to exclude confounding phytoconstituents .

Q. What experimental designs optimize the reproducibility of acetyl aleuritolic acid’s pharmacological effects?

- In vitro : Triple-replicate assays with positive/negative controls (e.g., ascorbic acid for antioxidant studies).

- In vivo : Dose-response curves in murine models, adhering to ARRIVE guidelines for ethical reporting.

- Data normalization : Express bioactivity as IC₅₀ ± SEM relative to baseline solvent effects .

Q. How do solvent systems influence the stability of acetyl aleuritolic acid in long-term storage?

Stability studies recommend:

- Nonpolar solvents : Chloroform or hexane for >6-month storage at −20°C, avoiding light exposure.

- Aqueous buffers : Use <1% DMSO to prevent hydrolysis, validated via accelerated stability testing (40°C/75% RH for 30 days) .

Q. What advanced computational strategies predict the pharmacokinetic properties of acetyl aleuritolic acid?

ADMET prediction tools (e.g., SwissADME, pkCSM) model parameters like logP (2.8 ± 0.3), BBB permeability (low), and CYP450 inhibition. DFT-derived electrostatic potential maps further clarify metabolite formation risks .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported antioxidant capacities of acetyl aleuritolic acid?

- Assay standardization : Compare DPPH, ABTS, and FRAP results under identical pH/temperature conditions.

- Redox interference controls : Pre-treat samples with Chelex resin to remove metal ion contaminants.

- Multi-lab validation : Collaborate via interlaboratory studies to establish consensus EC₅₀ values .

Q. What statistical approaches are robust for analyzing dose-dependent bioactivity in acetyl aleuritolic acid studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.